molecular formula C15H23N3O B12217543 3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one CAS No. 5931-84-0

3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one

Cat. No.: B12217543
CAS No.: 5931-84-0
M. Wt: 261.36 g/mol
InChI Key: QNFFCBLGIKTDFI-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a butanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role as an inhibitor or activator in different systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine moiety and a butanone group makes it versatile for various applications, setting it apart from other similar compounds .

Properties

CAS No.

5931-84-0

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

3-methyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C15H23N3O/c1-13(2)10-15(19)18-8-6-17(7-9-18)12-14-4-3-5-16-11-14/h3-5,11,13H,6-10,12H2,1-2H3

InChI Key

QNFFCBLGIKTDFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CN=CC=C2

Origin of Product

United States

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